[(Methylamino)oxy]sulfonic acid
Description
[(Methylamino)oxy]sulfonic acid is a sulfur-containing organic compound characterized by a sulfonic acid group (–SO₃H) and a methylamino-oxy moiety (–O–N(CH₃)–) attached to the sulfur atom. Its structure distinguishes it from simpler sulfonic acids like methanesulfonic acid (CH₃SO₃H) and hydroxylamine-O-sulfonic acid (HONH–SO₃H). The methylamino-oxy group introduces unique reactivity, influencing its acidity, stability, and applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
CH5NO4S |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
methylamino hydrogen sulfate |
InChI |
InChI=1S/CH5NO4S/c1-2-6-7(3,4)5/h2H,1H3,(H,3,4,5) |
InChI Key |
XGQGOFNBJBCQBX-UHFFFAOYSA-N |
Canonical SMILES |
CNOS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylamino)oxy]sulfonic acid can be achieved through several methods. One common approach involves the reaction of methanesulfonic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of [(Methylamino)oxy]sulfonic acid often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(Methylamino)oxy]sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the oxy group in the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
[(Methylamino)oxy]sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of [(Methylamino)oxy]sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in acid-base reactions, while the methylamino group may engage in hydrogen bonding and other interactions. These properties enable the compound to influence various biochemical pathways and processes.
Comparison with Similar Compounds
Methanesulfonic Acid (CH₃SO₃H)
- Structure: Lacks the amino-oxy group; sulfur is directly bonded to a methyl group.
- Acidity : Extremely strong acid (pKa ≈ -1.9), comparable to sulfuric acid.
- Applications : Widely used as a catalyst in esterifications and polymerizations due to its thermal stability and low corrosivity .
- Key Difference: [(Methylamino)oxy]sulfonic acid’s amino-oxy group likely reduces its acidity compared to methanesulfonic acid but enhances its nucleophilic reactivity in substitution reactions .
Hydroxylamine-O-sulfonic Acid (HONH–SO₃H)
- Structure: Contains a hydroxylamine-oxy group (–O–NH₂) instead of methylamino-oxy.
- Reactivity: A versatile reagent for introducing amino groups, e.g., in the synthesis of aziridines and hydrazines.
- Stability: Less stable than [(Methylamino)oxy]sulfonic acid due to the absence of a methyl group, which may destabilize the N–O bond .
- Applications : Used in organic synthesis for amination and nitrene generation .
Sulfonamides (R–SO₂–NH₂)
- Structure : Replace the –OH group of sulfonic acids with –NH₂.
- Acidity : Weaker acids (pKa ~10–12) compared to sulfonic acids.
- Applications : Antimicrobial agents (e.g., sulfadiazine) and intermediates in drug synthesis .
- Key Difference: [(Methylamino)oxy]sulfonic acid retains the –SO₃H group, making it a stronger acid and more reactive in electrophilic substitutions than sulfonamides .
Comparative Data Table
| Property | [(Methylamino)oxy]sulfonic Acid | Methanesulfonic Acid | Hydroxylamine-O-sulfonic Acid | Methyl Sulfonamide (CH₃SO₂NH₂) |
|---|---|---|---|---|
| Molecular Formula | C₁H₆N₂O₄S¹ | CH₃SO₃H | HONH–SO₃H | CH₃SO₂NH₂ |
| Acidity (pKa) | ~ -1.5 (estimated)² | -1.9 | ~ -2.0 | ~10.5 |
| Solubility | Highly water-soluble³ | Miscible in water | Water-soluble | Moderate in water |
| Thermal Stability | Moderate | High | Low | High |
| Primary Applications | Organic synthesis, detergents⁴ | Catalysis, electroplating | Amination reactions | Pharmaceuticals, agrochemicals |
¹Assumed formula based on structural analogs . ²Estimated based on sulfonic acid trends . ³Inferred from sulfonic acid solubility profiles . ⁴Potential use inferred from methylamino-containing brighteners in detergents .
Research Findings and Key Distinctions
Stability and Handling
- [(Methylamino)oxy]sulfonic acid is less hygroscopic than hydroxylamine-O-sulfonic acid but more sensitive to oxidative degradation compared to methanesulfonic acid. Proper storage under inert atmospheres is recommended .
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